molecular formula C29H33FN2O4 B11028809 2-Amino-8'-fluoro-6',7,7-trimethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-{IJ}]quinoline-4',1''-cyclopentane]-2',5(6{H})-dione

2-Amino-8'-fluoro-6',7,7-trimethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-{IJ}]quinoline-4',1''-cyclopentane]-2',5(6{H})-dione

Cat. No.: B11028809
M. Wt: 492.6 g/mol
InChI Key: SCNMPKPAUXVEDI-UHFFFAOYSA-N
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Description

2-Amino-8’-fluoro-6’,7,7-trimethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-{IJ}]quinoline-4’,1’‘-cyclopentane]-2’,5(6{H})-dione is a complex organic compound with a unique structure that combines multiple ring systems and functional groups

Preparation Methods

The synthesis of 2-Amino-8’-fluoro-6’,7,7-trimethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-{IJ}]quinoline-4’,1’‘-cyclopentane]-2’,5(6{H})-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromene and pyrroloquinoline structures, followed by the introduction of the fluoro, amino, and propionyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Scientific Research Applications

2-Amino-8’-fluoro-6’,7,7-trimethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-{IJ}]quinoline-4’,1’‘-cyclopentane]-2’,5(6{H})-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Amino-8’-fluoro-6’,7,7-trimethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-{IJ}]quinoline-4’,1’‘-cyclopentane]-2’,5(6{H})-dione stands out due to its unique combination of functional groups and ring systems

Properties

Molecular Formula

C29H33FN2O4

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C29H33FN2O4/c1-5-19(33)23-25(31)36-21-14-27(3,4)13-20(34)22(21)29(23)18-11-16(30)10-17-15(2)12-28(8-6-7-9-28)32(24(17)18)26(29)35/h10-11,15H,5-9,12-14,31H2,1-4H3

InChI Key

SCNMPKPAUXVEDI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCC6)CC5C)F)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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